REACTION_CXSMILES
|
COC1C(OC)=NS(=O)N=1.CN.CO[C:15]1[C:19]([NH:20][CH3:21])=[N:18][S:17](=[O:22])[N:16]=1.[CH3:23][N:24]([CH2:26][C:27]1[O:31][C:30]([CH2:32][S:33][CH2:34][CH2:35][NH2:36])=[CH:29][CH:28]=1)[CH3:25]>>[CH3:25][N:24]([CH2:26][C:27]1[O:31][C:30]([CH2:32][S:33][CH2:34][CH2:35][NH:36][C:15]2[C:19]([NH:20][CH3:21])=[N:18][S:17](=[O:22])[N:16]=2)=[CH:29][CH:28]=1)[CH3:23]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=NS(N=C1OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
3-methoxy-4-methylamino-1,2,5-thiadiazole 1-oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=NS(N=C1NC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)CC1=CC=C(O1)CSCCN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC1=CC=C(O1)CSCCNC1=NS(N=C1NC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |